molecular formula C20H21NO4 B3433416 Canadine CAS No. 29074-38-2

Canadine

Cat. No. B3433416
CAS RN: 29074-38-2
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-UHFFFAOYSA-N
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Description

Canadine, also known as (S)-tetrahydroberberine and xanthopuccine, is a benzylisoquinoline alkaloid (BIA) of the protoberberine structural subgroup. It is present in many plants from the family Papaveraceae, such as Corydalis yanhusuo and C. turtschaninovii .


Synthesis Analysis

The biosynthesis of Canadine involves several genes from plants and bacteria. Overexpressing bottleneck enzymes, fermentation scale-up, and heating treatment after fermentation increased berberine titer . The high accumulation of Canadine and relatively low berberine production indicates that the Canadine to berberine conversion catalyzed by STOX is another major bottleneck in the berberine . A concise asymmetric total synthesis of Canadine has been accomplished in three steps from the commercially available corresponding disubstituted phenylethylamine and disubstituted benzaldehyde .


Molecular Structure Analysis

Canadine has a molecular formula of C20H21NO4 and a molecular weight of 339.4 g/mol . Its IUPAC name is 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo . The structure of Canadine is complex, with methoxy groups at positions 9 and 10 .


Physical And Chemical Properties Analysis

Canadine has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 93.2±0.4 cm3 and a polar surface area of 40 Å2 .

Scientific Research Applications

1. Medicinal Importance and Pharmacological Activities

Canadine, a significant phytochemical in Hydrastis canadensis, exhibits various pharmacological activities. It has been found effective in traditional medicinal uses against gastritis, colitis, ulcers, loss of appetite, liver diseases, bile secretion disorders, snake bites, and vaginitis. Scientific research has identified its potential in inhibiting acetylcholinesterase, along with anti-cancer, anti-microbial, anti-allergic, and antioxidant activities. Modern analytical tools are used for the isolation and quantification of canadine in Hydrastis canadensis, highlighting its medicinal importance and diverse pharmacological applications (Patel, 2021).

2. Insecticidal Activity

Canadine demonstrates significant insecticidal properties. A study on Drosophila melanogaster showed that canadine had a high mortality rate among larvae and adults at specific concentrations, suggesting its potential as a natural insecticide (Miyazawa, Yoshio, Ishikawa, & Kameoka, 1996).

3. Myoblast Differentiation and Protection Against Muscle Atrophy

Research on C2C12 cells indicated that canadine from Corydalis turtschaninovii stimulates myoblast differentiation and protects against muscle atrophy, such as that caused by cachexia and sarcopenia. It enhances muscle fiber area, myo-protein content, and muscle strength, suggesting its use in treating muscle diseases and conditions involving muscle wasting (Lee et al., 2017).

4. Yeast-Based Production for Medicinal Use

Yeast engineered to express pathways for the production of protoberberine alkaloids, including (S)-canadine, has been optimized. This biotechnological approach facilitates the investigation of medicinal properties and the development of alkaloid-based drugs with improved efficacy and safety. The engineered yeast strain showed significant canadine production, aiding in the extension of the pathway for the production of other traditional medicines (Galanie & Smolke, 2015).

5. Analytical and Quantum Chemical Studies

Canadine's structural and spectroscopic analysis has been performed using both ab initio Hartree-Fock and density functional theory. This research is valuable for quality control in medicines and understanding drug-receptor interactions, offering insights into its stability, hyperconjugative interactions, and potential as a nonlinear optical material (Joshi et al., 2018).

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Canadine

CAS RN

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
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Record name Canadine
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Record name Canadine
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Record name dl-Canadine
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Record name Canadine
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Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
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Record name Canadine
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Record name CANADINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,680
Citations
ER Correché, SA Andujar, RR Kurdelas… - Bioorganic & medicinal …, 2008 - Elsevier
… The cytotoxic effects of four alkaloids, berberine, canadine, … In contrast, canadine does not possess cytotoxic effect at … In parallel our results demonstrated that canadine possess a …
Number of citations: 68 www.sciencedirect.com
M Cushman, FW Dekow - The Journal of Organic Chemistry, 1979 - ACS Publications
The protoberberine alkaloids thalictricavine (12), ber-lambine (8), and canadine (9) differ only inthe substitution pattern and oxidation state of the C ring. 1 We have recently been …
Number of citations: 60 pubs.acs.org
EJ Gentry, HB Jampani… - Journal of natural …, 1998 - ACS Publications
… been isolated from the same source along with canadine (1c), 8-oxotetrahydrothalifendine (… these preparations is due to their content of canadine (1c), berberine (4), and hydrastine (5). …
Number of citations: 137 pubs.acs.org
IH Hillier, RM Canadine - Discussions of the Faraday Society, 1969 - pubs.rsc.org
The results of approximate molecular orbital calculations on the metallo-organic complexes, palladium bis π-allyl, ferrocene, and dibenzene chromium are presented. The calculations …
Number of citations: 51 pubs.rsc.org
TTT Dang, PJ Facchini - FEBS letters, 2014 - Elsevier
Noscapine biosynthesis in opium poppy is thought to occur via N-methylcanadine, which would be produced through 9-O-methylation of (S)-scoulerine, methylenedioxy bridge …
Number of citations: 43 www.sciencedirect.com
RM Canadine, IH Hillier - The Journal of Chemical Physics, 1969 - pubs.aip.org
An approximate molecular‐orbital scheme is developed and used to assess the contribution of ligand‐field terms in calculations of the electronic structure of inorganic complexes. …
Number of citations: 46 pubs.aip.org
J Chlebek, J Korábečný, R Doležal, Š Štěpánková… - Molecules, 2019 - mdpi.com
In recent studies, several alkaloids acting as cholinesterase inhibitors were isolated from Corydalis cava (Papaveraceae). Inhibitory activities of (+)-thalictricavine (1) and (+)-canadine (2…
Number of citations: 33 www.mdpi.com
W Li, M Jiang, W Chen, Y Chen, Z Yang… - The Journal of …, 2021 - ACS Publications
A concise asymmetric total synthesis of a group of tetrahydroprotoberberine alkaloids, (−)-canadine, (−)-rotundine, (−)-sinactine, and (−)-xylopinine, has been accomplished in three …
Number of citations: 11 pubs.acs.org
M Rueffer, MH Zenk - Phytochemistry, 1994 - Elsevier
… to canadine has been named canadine synthase. Canadine is the preferred name over tetrahydroprotoberberine (which includes canadine) because tetrahydroberberine tends to be …
Number of citations: 61 www.sciencedirect.com
K Iwasa, YP Gupta, M Cushman - The Journal of Organic …, 1981 - ACS Publications
The 13-methyltetrahydroprotoberberine alkaloids are a group of metabolites which occur in various species of Corydalis. Compounds in which protons HA and HB are cis [eg, cavidine (…
Number of citations: 56 pubs.acs.org

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